1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride, also known as ABT-288, is a novel and selective agonist of the dopamine D4 receptor. This compound has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders, including schizophrenia, attention-deficit/hyperactivity disorder (ADHD), and substance abuse.
Mechanism of Action
1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride is a selective agonist of the dopamine D4 receptor, which is predominantly expressed in the prefrontal cortex. Activation of the D4 receptor has been shown to improve cognitive function and reduce impulsivity, which are impaired in neuropsychiatric disorders such as ADHD and schizophrenia. 1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride has a high affinity for the D4 receptor, with little or no affinity for other dopamine receptor subtypes.
Biochemical and physiological effects:
1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride has been shown to increase dopamine release in the prefrontal cortex, which is associated with improved cognitive function and reduced impulsivity. 1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride also increases acetylcholine release in the prefrontal cortex, which is thought to enhance cognitive function. In addition, 1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride has been shown to have minimal effects on other neurotransmitter systems, which may contribute to its improved tolerability compared to other antipsychotic medications.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride is its selectivity for the D4 receptor, which allows for targeted manipulation of this receptor subtype in preclinical studies. However, the high affinity of 1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride for the D4 receptor may also limit its use in certain experiments, where non-specific effects may be desired. In addition, the dihydrochloride salt form of 1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride may limit its solubility in certain experimental conditions.
Future Directions
For research on 1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride include further characterization of its pharmacological properties, such as its effects on other neurotransmitter systems and its potential for use in combination with other medications. In addition, further clinical trials are needed to establish the efficacy and safety of 1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride as a potential treatment for neuropsychiatric disorders. Finally, the development of novel formulations of 1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride may improve its solubility and bioavailability, which may enhance its therapeutic potential.
Synthesis Methods
1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride is synthesized through a multi-step process, starting from commercially available starting materials. The synthesis involves the preparation of the key intermediate, 3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoic acid, which is then coupled with 3-azepanamine to form 1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride. The final product is obtained as a dihydrochloride salt.
Scientific Research Applications
1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders. In preclinical studies, 1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride has shown efficacy in improving cognitive function and reducing impulsivity in animal models of ADHD and schizophrenia. In clinical trials, 1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride has shown promise as a potential treatment for schizophrenia, with improved efficacy and tolerability compared to currently available antipsychotic medications.
properties
IUPAC Name |
1-(3-aminoazepan-1-yl)-3-(4,5-dimethyl-1H-benzimidazol-2-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O/c1-12-6-7-15-18(13(12)2)21-16(20-15)8-9-17(23)22-10-4-3-5-14(19)11-22/h6-7,14H,3-5,8-11,19H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMLKWJADZPVIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)CCC(=O)N3CCCCC(C3)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.